synthesis and properties of 2,2-Dichloro-3,3,3-trifluoropropionic acid
synthesis and properties of 2,2-Dichloro-3,3,3-trifluoropropionic acid
An In-depth Technical Guide to the Synthesis and Properties of 2,2-Dichloro-3,3,3-trifluoropropionic Acid
Executive Summary
2,2-Dichloro-3,3,3-trifluoropropionic acid (CAS No. 422-39-9) is a halogenated carboxylic acid of significant interest as a synthetic building block. The presence of both a trifluoromethyl group (CF₃) and a dichlorinated α-carbon (CCl₂) imparts unique electronic properties and steric bulk, making it a valuable synthon for introducing the trifluoromethyldichloromethyl moiety into complex target molecules. This guide provides a comprehensive overview of its physicochemical properties, a well-reasoned protocol for its synthesis via radical-mediated α-chlorination, methods for its derivatization, and a discussion of its potential applications in the fields of pharmaceutical and agrochemical development. All protocols are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a fundamental understanding of the process.
Physicochemical and Spectroscopic Properties
The distinct physical and chemical properties of 2,2-dichloro-3,3,3-trifluoropropionic acid are dictated by the strong electron-withdrawing effects of the fluorine and chlorine atoms. These properties are crucial for its handling, reaction setup, and purification.
Physical Properties
The key physical properties of the title compound are summarized in the table below. The low melting point indicates that it can be handled as a liquid in a warm water bath, which may facilitate certain reaction setups. Its boiling point under reduced pressure is characteristic of a molecule with a relatively high molecular weight and polarity that is susceptible to decomposition at higher temperatures.
| Property | Value | Source(s) |
| CAS Number | 422-39-9 | [1][2] |
| Molecular Formula | C₃HCl₂F₃O₂ | [1][2] |
| Molecular Weight | 196.94 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 26-34 °C | |
| Boiling Point | 50-51 °C @ 15 mmHg | |
| Purity (Typical) | 97% |
Spectroscopic Characterization (Predicted)
As of the date of this guide, publicly accessible, peer-reviewed spectroscopic data for this specific molecule is limited. Therefore, the following characterization data is predicted based on fundamental principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a benchmark for researchers verifying the identity and purity of synthesized material.
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¹H-NMR (Proton NMR):
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A single, broad singlet is expected in the downfield region (typically δ 10-13 ppm) corresponding to the acidic proton of the carboxylic acid. The exact chemical shift and broadness are highly dependent on the solvent and concentration. No other protons are present in the molecule.
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-
¹³C-NMR (Carbon NMR):
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-COOH (Carboxyl Carbon): Expected around δ 165-175 ppm. The halogenation on the α-carbon will likely shift this slightly downfield compared to a non-halogenated analogue.
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-CCl₂- (Dichlorinated Carbon): This quaternary carbon is difficult to predict precisely but would likely appear in the δ 80-100 ppm range.
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-CF₃ (Trifluoromethyl Carbon): Expected around δ 120-130 ppm, appearing as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 280-300 Hz).
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-
¹⁹F-NMR (Fluorine NMR):
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A single, sharp singlet is expected. Since there are no neighboring protons or other fluorine groups, no coupling will be observed. Its chemical shift relative to a standard (e.g., CFCl₃) would be in the characteristic range for a CF₃ group adjacent to a quaternary carbon.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1720-1740 cm⁻¹. The presence of α-chloro substituents typically shifts the carbonyl stretch to a higher wavenumber.
-
C-F Stretches: Strong, complex absorptions in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretches: Absorptions in the 600-800 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak for the molecular ion at m/z ≈ 196 would be expected. The isotopic pattern will be highly characteristic due to the presence of two chlorine atoms, showing M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
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Key Fragments: Common fragmentation pathways would include the loss of COOH (m/z ≈ 151), loss of Cl (m/z ≈ 161), and the presence of the CF₃⁺ fragment (m/z = 69).
-
Synthesis and Purification
While various theoretical pathways to 2,2-dichloro-3,3,3-trifluoropropionic acid exist, a practical and scalable approach is the direct α-chlorination of a readily available precursor.
Rationale for Synthetic Strategy
The chosen synthetic route is the free-radical chlorination of 3,3,3-trifluoropropionic acid. This strategy is selected for several reasons:
-
Precursor Availability: 3,3,3-Trifluoropropionic acid is a commercially available and relatively inexpensive starting material.[3][4]
-
Reaction Feasibility: The α-protons of carboxylic acids and their derivatives are known to be susceptible to radical halogenation. The strong electron-withdrawing effect of the CF₃ group does not inhibit this reaction and helps prevent reaction at the β-position.
-
Proven Analogy: The chlorination of similar activated C-H bonds is well-documented in patent literature, providing a solid foundation for this protocol. For instance, the chlorination of acetyl chloride to form dichloroacetyl chloride proceeds under similar principles.[5]
The proposed reaction proceeds via the following transformation: CF₃CH₂COOH + 2 SO₂Cl₂ → CF₃CCl₂COOH + 2 SO₂ + 2 HCl
Sulfuryl chloride (SO₂Cl₂) is chosen as the chlorinating agent because it serves as a convenient and controllable source of chlorine radicals upon initiation.
Detailed Experimental Protocol: Synthesis
-
Safety Precaution: This reaction generates corrosive HCl gas and involves toxic reagents. It must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Reagents & Equipment:
-
3,3,3-Trifluoropropionic acid (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂, 2.2 eq)
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Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) (0.05 eq)
-
Anhydrous carbon tetrachloride or other suitable inert solvent
-
Round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,3,3-trifluoropropionic acid (1.0 eq) and the inert solvent.
-
Add the radical initiator (AIBN, 0.05 eq) to the solution.
-
Begin vigorous stirring and gently heat the mixture to reflux (approx. 77 °C for CCl₄).
-
Slowly add sulfuryl chloride (2.2 eq) dropwise via an addition funnel over 1-2 hours. Causality Note: Slow addition is critical to control the exothermic reaction and the rate of HCl evolution, preventing dangerous pressure buildup and ensuring a steady concentration of chlorine radicals.
-
After the addition is complete, maintain the reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Purification and Verification
-
Workup: Carefully and slowly pour the cooled reaction mixture into cold water or a saturated sodium bicarbonate solution to quench any remaining sulfuryl chloride. Separate the organic layer. Wash the organic layer sequentially with water and brine. Trustworthiness Note: This aqueous wash is a self-validating step; it removes water-soluble impurities and unreacted acidic reagents, which is confirmed by the pH of the final aqueous wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil/solid is purified by vacuum distillation. Collect the fraction boiling at 50-51 °C at 15 mmHg.
-
Verification: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 1.2.
Chemical Reactivity and Derivatization
The primary sites of reactivity are the carboxylic acid proton and the carbonyl carbon. These allow for straightforward conversion into a variety of useful derivatives, such as esters and acid chlorides, which are often more versatile in subsequent coupling reactions.
Protocol: Ester Formation (Fischer Esterification)
-
Objective: To synthesize an alkyl ester (e.g., ethyl 2,2-dichloro-3,3,3-trifluoropropionate).
-
Procedure:
-
In a round-bottom flask, combine 2,2-dichloro-3,3,3-trifluoropropionic acid (1.0 eq) with a large excess of the desired alcohol (e.g., ethanol, >10 eq), which also serves as the solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 drops).
-
Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC. Expertise Note: Driving the equilibrium towards the product is essential. Using the alcohol as the solvent provides a high concentration of one reactant, and the removal of water via a Dean-Stark trap can also be employed for less volatile alcohols.
-
After cooling, neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting ester by vacuum distillation.
-
Protocol: Acid Chloride Formation
-
Objective: To synthesize 2,2-dichloro-3,3,3-trifluoropropionyl chloride, a highly reactive intermediate.
-
Procedure:
-
In a flask equipped with a reflux condenser and gas outlet, combine 2,2-dichloro-3,3,3-trifluoropropionic acid (1.0 eq) with thionyl chloride (SOCl₂, ~1.5 eq). A catalytic amount of dimethylformamide (DMF, 1 drop) can accelerate the reaction.
-
Gently heat the mixture to reflux (approx. 76 °C) for 1-2 hours. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases. Causality Note: The formation of gaseous byproducts drives this reaction to completion, making it a highly efficient transformation.
-
The excess thionyl chloride can be removed by distillation (or co-evaporation with an inert solvent like toluene) as it is more volatile than the product.
-
The resulting 2,2-dichloro-3,3,3-trifluoropropionyl chloride can be purified by vacuum distillation and should be used immediately or stored under anhydrous conditions due to its moisture sensitivity.
-
Applications in Drug Discovery and Materials Science
While this specific molecule is not an end-product, its value lies in its role as a specialized building block. The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[6]
-
Pharmaceuticals: This acid and its derivatives can be used to introduce the CF₃CCl₂- moiety into drug candidates. This group can act as a bioisostere for other chemical groups or provide a unique combination of steric and electronic properties to optimize lead compounds. For example, it could be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or antiviral agents.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: The high degree of halogenation suggests potential use in the synthesis of specialty polymers, flame retardants, or functional fluids where chemical resistance and thermal stability are required.
Safety, Handling, and Storage
2,2-Dichloro-3,3,3-trifluoropropionic acid is a corrosive and hazardous chemical that requires strict safety protocols.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Signal Word | Danger |
(Data sourced from Guidechem)[1]
Safe Handling Procedures
-
Engineering Controls: Always handle inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes.
-
-
Hygiene: Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and exposed skin thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.[1]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Store locked up.[1]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Waste must be handled as hazardous corrosive material.
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